![molecular formula C17H29N3O B14251114 N-Butyl-N'-[3-(dipropylamino)phenyl]urea CAS No. 377739-28-1](/img/structure/B14251114.png)
N-Butyl-N'-[3-(dipropylamino)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N’-[3-(dipropylamino)phenyl]urea is a chemical compound belonging to the class of N-substituted ureas. These compounds are characterized by the presence of a urea moiety where one of the nitrogen atoms is substituted with an alkyl or aryl group. N-Butyl-N’-[3-(dipropylamino)phenyl]urea has diverse chemical and biological properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of N-Butyl-N’-[3-(dipropylamino)phenyl]urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions are mild, and the process can be scaled up for industrial production. The most common industrial method involves the reaction of isocyanates or carbamoyl chlorides with ammonia .
Análisis De Reacciones Químicas
N-Butyl-N’-[3-(dipropylamino)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
N-Butyl-N’-[3-(dipropylamino)phenyl]urea has several scientific research applications:
Chemistry: It serves as a building block for synthesizing other complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications due to its biological activity.
Industry: It is employed in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Butyl-N’-[3-(dipropylamino)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
N-Butyl-N’-[3-(dipropylamino)phenyl]urea can be compared with other N-substituted ureas, such as:
N,N-Dibutyl-1,3-propanediamine: Similar in structure but with different alkyl groups.
N,N-Dimethylethylenediamine: Contains different substituents on the nitrogen atoms.
N,N-Diethylethylenediamine: Another variant with ethyl groups instead of butyl or propyl groups.
The uniqueness of N-Butyl-N’-[3-(dipropylamino)phenyl]urea lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
377739-28-1 |
|---|---|
Fórmula molecular |
C17H29N3O |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
1-butyl-3-[3-(dipropylamino)phenyl]urea |
InChI |
InChI=1S/C17H29N3O/c1-4-7-11-18-17(21)19-15-9-8-10-16(14-15)20(12-5-2)13-6-3/h8-10,14H,4-7,11-13H2,1-3H3,(H2,18,19,21) |
Clave InChI |
LMORTXLRQVUVBT-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)NC1=CC(=CC=C1)N(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1r,3r,4r)-3-Benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14251039.png)
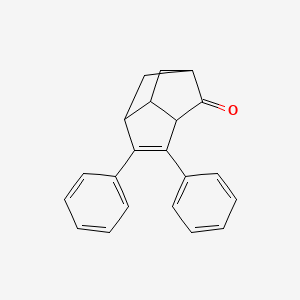
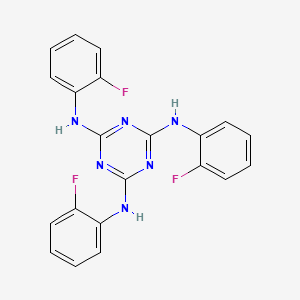
![N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide](/img/structure/B14251050.png)
![Benzoselenazole, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14251057.png)
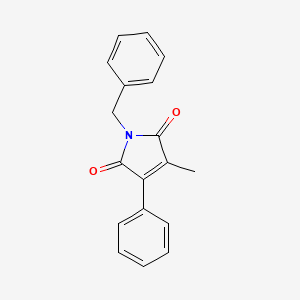
![(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one](/img/structure/B14251072.png)

![9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl-](/img/structure/B14251076.png)
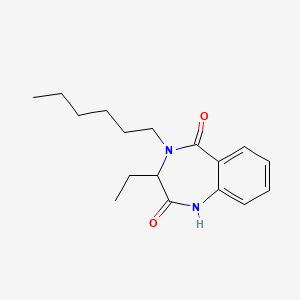
![3-[(3,4-Dichlorophenyl)methylidene]-1,5-diphenylpyrrolidine-2,4-dione](/img/structure/B14251091.png)
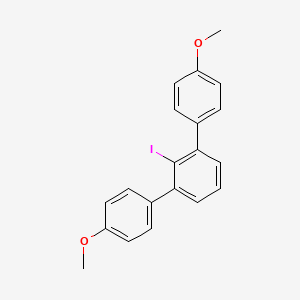
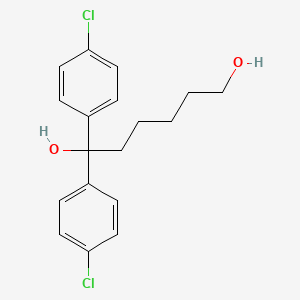
![[2,6-Di(propan-2-yl)phenyl]phosphane](/img/structure/B14251118.png)
